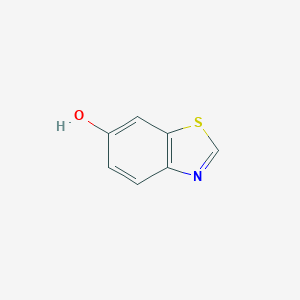

6-ヒドロキシベンゾチアゾール

概要

説明

6-Hydroxybenzothiazole belongs to the class of organic compounds known as benzothiazoles . It is a compound with the CAS Number: 13599-84-3 and has a molecular weight of 152.2 .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 6-Hydroxybenzothiazole, has been extensively studied . The synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles involve different catalytic pathways . The synthesis of 6-hydroxybenzothiazole-2-carboxylic acid has also been reported .Molecular Structure Analysis

The molecular formula of 6-Hydroxybenzothiazole is C7H5NOS . It is a solid substance at 20 degrees Celsius . The structure includes a benzene fused to a thiazole ring .Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The reaction followed a radical mechanism via diaryl disulfide intermediate .Physical and Chemical Properties Analysis

6-Hydroxybenzothiazole has a density of 1.4±0.1 g/cm3, a boiling point of 311.6±15.0 °C at 760 mmHg, and a melting point of 187 °C . .科学的研究の応用

Cu2+ イオンの検出

6-ヒドロキシベンゾチアゾール誘導体は、Cu2+ イオンの細胞内検出に使用できます . HBT 2 と呼ばれる誘導体が合成され、250 nM および 69 nM ほど低い検出限界で Cu2+/Cu+ イオンを検出するために使用されました .

抗癌用途

同一の誘導体である HBT 2 は、MG63 や HeLa などのさまざまな癌細胞株、および L929 などの正常細胞株において、その抗癌活性をチェックするためにも使用されました .

偽造防止用途

HBT 2 は、偽造防止用途のセキュリティラベルを開発するために、正常に利用されました .

カチオンおよびアニオンのケモセンサー

ヒドロキシフェニルベンゾチアゾール (HBT) 系誘導体は、超分子化学において、カチオンおよびアニオンのケモセンサーとして広く使用されてきました

作用機序

Target of Action

6-Hydroxybenzothiazole is a versatile compound with a wide range of biological activities. It has been found to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

For example, in the case of antibacterial activity, the compound inhibits the function of key enzymes, thereby disrupting essential biochemical processes in the bacteria .

Biochemical Pathways

6-Hydroxybenzothiazole affects several biochemical pathways. For instance, it has been implicated in the sclerotization/tanning pathways in certain organisms . The compound is also involved in the synthesis of firefly luciferin, a molecule that emits light in the presence of the enzyme luciferase . The reaction of 2-cyano-6-hydroxybenzothiazole with d-cysteine is the final step of this synthesis .

Result of Action

The molecular and cellular effects of 6-Hydroxybenzothiazole’s action depend on its specific targets and the biochemical pathways it affects. For example, in its role as an antibacterial agent, the compound disrupts essential enzymatic processes, leading to the death of the bacteria . When involved in the synthesis of firefly luciferin, the compound contributes to the production of light .

Safety and Hazards

将来の方向性

While specific future directions for 6-Hydroxybenzothiazole were not found in the search results, the synthesis of 2-arylbenzothiazoles, including 6-Hydroxybenzothiazole, is a current area of research . The development of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects has been reported .

生化学分析

Biochemical Properties

6-Hydroxybenzothiazole plays a crucial role in biochemical reactions, particularly in the synthesis of firefly luciferin. It interacts with enzymes such as luciferase, which catalyzes the oxidation of luciferin, resulting in bioluminescence . Additionally, 6-Hydroxybenzothiazole has been identified as a potential inhibitor of enzymes like Dyrk1A and α-synuclein aggregation, which are implicated in neurodegenerative diseases . These interactions highlight the compound’s versatility in modulating various biochemical pathways.

Cellular Effects

6-Hydroxybenzothiazole exerts significant effects on cellular processes. It has been shown to protect neuroblastoma cells against cytotoxicity induced by α-synuclein and 6-hydroxydopamine, suggesting its neuroprotective properties . Furthermore, it influences cell signaling pathways by inhibiting the phosphorylation of SF3B1 in HeLa cells, thereby affecting gene expression and cellular metabolism . These cellular effects underscore the compound’s potential therapeutic applications in neurodegenerative diseases.

Molecular Mechanism

At the molecular level, 6-Hydroxybenzothiazole exerts its effects through various mechanisms. It binds to and inhibits the activity of Dyrk1A, a kinase involved in the phosphorylation of several substrates, including SF3B1 . Additionally, it inhibits the aggregation of α-synuclein, a protein associated with Parkinson’s disease . These interactions result in the modulation of gene expression and cellular signaling pathways, contributing to its neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Hydroxybenzothiazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Hydroxybenzothiazole can inhibit UV-induced lipid peroxidation, suggesting its potential as a photoprotective agent . Its degradation under UV light may limit its effectiveness over extended periods.

Dosage Effects in Animal Models

The effects of 6-Hydroxybenzothiazole vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects, while higher doses may lead to toxicity . Studies have demonstrated that the compound can protect against neurodegeneration in animal models of Parkinson’s disease, with specific dosages required to achieve optimal therapeutic effects . Excessive doses may result in adverse effects, highlighting the importance of dosage optimization.

Metabolic Pathways

6-Hydroxybenzothiazole is involved in several metabolic pathways, particularly in the biosynthesis of firefly luciferin. The compound undergoes decarboxylation and interacts with cysteine and benzoquinone to form luciferin . This metabolic pathway is crucial for the bioluminescence observed in fireflies and other bioluminescent organisms. Additionally, the compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 6-Hydroxybenzothiazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins, which determine its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 6-Hydroxybenzothiazole is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is essential for its role in modulating cellular processes and biochemical pathways.

特性

IUPAC Name |

1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIIXCOYEOIFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159613 | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-84-3 | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

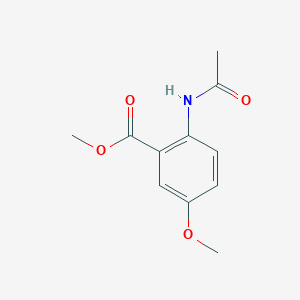

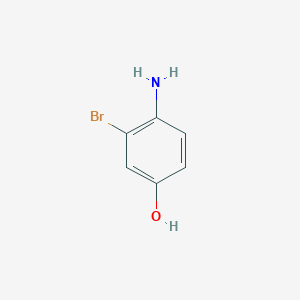

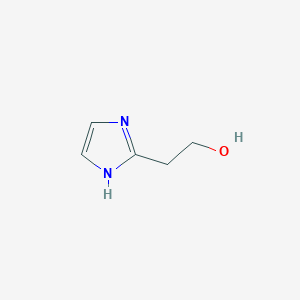

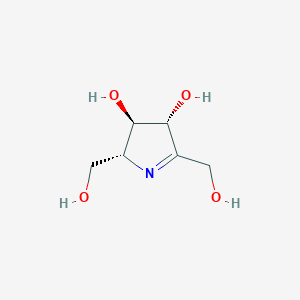

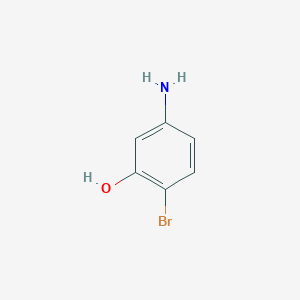

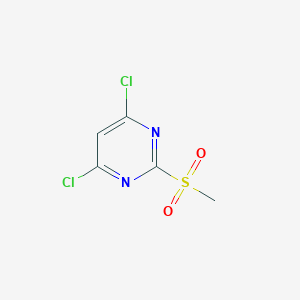

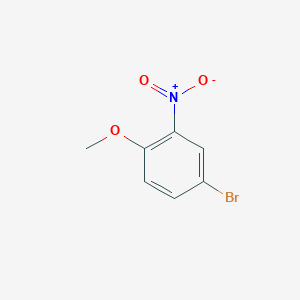

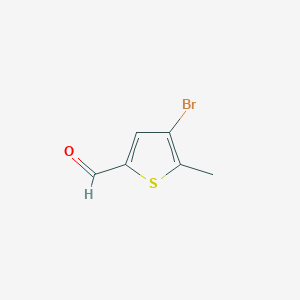

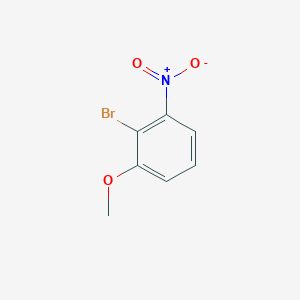

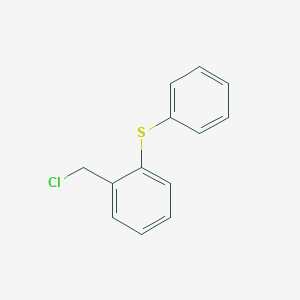

Synthesis routes and methods I

Procedure details

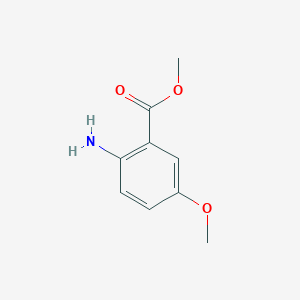

Synthesis routes and methods II

Procedure details

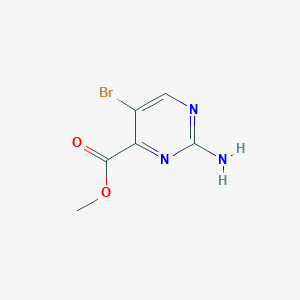

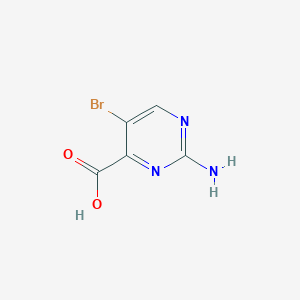

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)